Allyl ethenesulfonate

Vue d'ensemble

Description

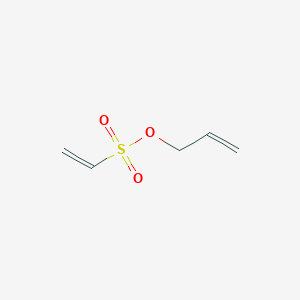

Allyl ethenesulfonate (AES) is a sulfonic acid ester. It has been used in polymerization by radical initiators under different conditions . The polymers consist of 67 to 86% of cyclic recurring units for monomer concentrations .

Synthesis Analysis

A practical, highly flexible and eco-friendly method has been developed for the synthesis of allyl thiosulfonates using Morita–Baylis–Hillman (MBH) allyl bromides and sodium arylthiosulfonates . Moreover, the allyl thiosulfonates were successfully transformed into a set of two synthetically viable diallyl disulfanes and unsymmetrical allyl disulfanes in the presence of Cs 2 CO 3 .

Chemical Reactions Analysis

The hydrogen abstraction reaction (HAR) is a major initiation reaction producing primary allyl radicals and leading to chain propagation without degradation chain transfer . These reactions can easily polymerize with free radicals (meth)acrylates or photo-induced auto-oxidation of alkyd resins .

Physical And Chemical Properties Analysis

Sulfonate-based ionic liquids (ILs) with allyl-containing cations have been previously obtained and their thermal, electrochemical and curing properties have been investigated . These ILs present appealing properties, such as low volatility, high thermal stability and high ionic conductivity .

Applications De Recherche Scientifique

- Sulfonate-based ionic liquids (ILs) containing allyl-containing cations have been investigated for their thermal, electrochemical, and curing properties .

Ionic Liquids and Epoxy Resin Curing Process

Advantages of Ionic Liquids

Imidazolium-Based ILs

Orientations Futures

Allyl sulfones are excellent reagents for the allylation of radicals with the concomitant elimination of the arylsulfonyl radical as a leaving group . The general reactivity of allyl arylsulfones as radical acceptors usually relies on the attack at the γ-position of the sulfone, promoting a homolytic scission of the C–S via a classical S N 2′ reaction . This suggests potential future directions in the synthesis of allyl sulfones.

Mécanisme D'action

Target of Action

Allyl ethenesulfonate, also known as allyl methanesulfonate , is an organic compound that primarily targets alcohols in chemical reactions. It acts as a sulfonylating agent, interacting with alcohols to form sulfonate ester derivatives .

Mode of Action

The compound’s mode of action involves a nucleophilic substitution reaction, similar to the reactions observed with alkyl halides . The key factor in these reactions is the stability of the leaving anion. In the case of allyl ethenesulfonate, the leaving group is a sulfonate, which is a relatively stable anion. This stability allows the sulfonate group to be replaced by a nucleophile, such as an alcohol .

Biochemical Pathways

The biochemical pathways affected by allyl ethenesulfonate primarily involve the conversion of alcohols to sulfonate esters . These reactions can lead to the formation of a variety of organosulfur compounds, including thiosulfonates, sulfonamides, sulfides, and sulfones . The compound can also participate in Markovnikov reactions, where it reacts with propenyl alcohol under acidic conditions to form a sulfonate ester .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of allyl ethenesulfonate is currently limited. It is soluble in alcohols, ethers, and organic solvents, and slightly soluble in water . Its vapor can form explosive mixtures .

Result of Action

The result of allyl ethenesulfonate’s action is the formation of various organosulfur compounds. These compounds can be used in a variety of applications, including the production of high-performance plastics, rubbers, and coatings . Additionally, the compound can act as a deazotizing agent in organic synthesis reactions .

Action Environment

The action of allyl ethenesulfonate can be influenced by environmental factors such as temperature and the presence of other reactants. For example, the reaction of allyl ethenesulfonate with propenyl alcohol to form a sulfonate ester can occur under heated conditions . Additionally, the compound should be handled with appropriate protective equipment in a well-ventilated environment to avoid inhalation of its vapors and to prevent contact with fire sources or static electricity sparks, which could lead to fires or explosions .

Propriétés

IUPAC Name |

prop-2-enyl ethenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3S/c1-3-5-8-9(6,7)4-2/h3-4H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEFMYGRHVOUTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOS(=O)(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethenesulfonic acid, 2-propenyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-N-[(alphaS)-alpha-methylbenzyl]methanamine](/img/structure/B3068678.png)

![4-bromo-N-[(3-hydroxyphenyl)methylideneamino]-1-methylpyrazole-3-carboxamide](/img/structure/B3068686.png)

![1,4-Dioxaspiro[4.5]decan-6-amine](/img/structure/B3068697.png)

![(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester](/img/structure/B3068712.png)